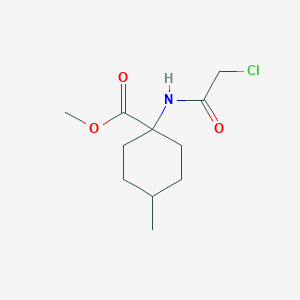

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRSDKHXTPKXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C(=O)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate typically involves multiple steps:

Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which can be functionalized to introduce the necessary substituents.

Introduction of the Methyl Group: A methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base.

Chloroacetamido Group Addition: The chloroacetamido group is introduced through a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine group on the cyclohexane ring.

Esterification: The final step involves esterification to form the carboxylate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.

Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. The presence of the chloroacetamido group can facilitate interactions with biological targets, making it a valuable compound in drug development.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The chloroacetamido moiety is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate bacterial membranes. This has led to the exploration of its derivatives as potential candidates for new antimicrobial agents.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it an essential component in the creation of complex organic molecules.

Synthetic Pathways

The compound can undergo reactions such as:

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, leading to the formation of new compounds.

- Amide Formation : The carboxylic acid functionality enables the formation of amides, which are crucial in many biochemical processes.

Research Applications

In addition to its medicinal and synthetic uses, methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is employed in academic research to study reaction mechanisms and the development of new synthetic methodologies.

Example Research Studies

Several studies have focused on the reactivity patterns of this compound, examining how different substituents influence its chemical behavior. These studies provide insights into:

- Mechanistic pathways in organic reactions.

- The development of more efficient synthetic routes for complex molecules.

Mechanism of Action

The mechanism by which Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carbox

Biological Activity

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate, with the CAS number 1432680-20-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 247.72 g/mol

- IUPAC Name : Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate

- CAS Number : 1432680-20-0

This compound features a cyclohexane ring substituted with a carboxylate and an amide functional group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate exhibit antimicrobial activity. For instance, derivatives of cyclohexane carboxylic acids have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Preliminary studies suggest that the compound could act as an inhibitor for specific enzymes. The presence of the chloroacetamido group may enhance its ability to interact with enzyme active sites, potentially leading to inhibitory effects on metabolic pathways.

Synthesis and Characterization

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate can be synthesized through a multi-step process involving the chlorination of acetamide derivatives followed by esterification reactions. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

In Vitro Studies

In vitro studies are crucial for evaluating the biological activity of this compound. For example:

- Antibacterial Assays : Utilizing standard agar diffusion methods, researchers can assess the antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate promising antibacterial activity, warranting further investigation into its mechanism of action.

Discussion

The biological activity of methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate appears to be multifaceted, with potential applications in antimicrobial therapy and enzyme inhibition. However, comprehensive toxicity studies and clinical trials are necessary to fully understand its safety profile and therapeutic potential.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The 2-chloroacetamido group in the title compound is a reactive functional group commonly associated with alkylating properties, as seen in DNA-interacting agents like pyrrole-2-carboxamide derivatives . Key structural analogs include:

Key Observations :

- The 2-chloroacetamido group enhances reactivity, enabling cross-linking or alkylation in biological systems, as demonstrated in pyrrole-based DNA-alkylating agents and quinazolinone derivatives .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate, and what intermediates are critical?

Methodological Answer: The compound can be synthesized via a two-step process:

Cyclization : React 4-methylcyclohexane-1-carboxylic acid derivatives with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamido intermediate. This step mirrors methods used for quinazolinone derivatives, where chloroacetyl chloride reacts with amines under mild conditions .

Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or via a diazomethane reaction.

Key Intermediates :

- 2-Chloroacetamido-substituted cyclohexane : Confirmed by (amide proton at δ 8.2–8.5 ppm and chloroacetyl CH₂ at δ 4.0–4.2 ppm) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve stereochemistry and confirm the cyclohexane ring conformation .

- NMR Spectroscopy : and NMR to identify the methyl ester (δ 3.6–3.8 ppm), chloroacetamido group, and cyclohexane substituents.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 275.08) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319 hazard codes) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (narcotic effects reported for similar cyclohexane derivatives) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the conformation of the cyclohexane ring influence reactivity and biological activity?

Methodological Answer:

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions. For 4-methylcyclohexane derivatives, chair conformations dominate, but substituents (e.g., chloroacetamido) may induce boat or twist-boat forms, altering steric accessibility .

- Impact on Reactivity : Axial vs. equatorial positioning of the methyl and chloroacetamido groups affects nucleophilic substitution rates (e.g., hydrolysis of the ester group) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

- Reported Yield Variability :

- Issue : Yields range from 56% to 86% for analogous chloroacetamido cyclizations .

- Resolution : Optimize reaction time (20 min vs. overnight) and base (triethylamine vs. NaOH). For example, triethylamine in THF at 0°C improves selectivity by minimizing side reactions .

- Data Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase) based on structural analogs like quinazolinones .

- MD Simulations : Simulate conformational flexibility in aqueous solution (AMBER force field) to assess stability of the chloroacetamido group .

- Validation : Compare with experimental IC₅₀ values from antimicrobial assays .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Challenges : Low melting point (<100°C) and solvent inclusion (e.g., methanol) complicate crystal growth .

- Solutions :

- Case Study : Similar cyclohexane esters required 0.1 mm crystals and synchrotron radiation for data collection .

Q. How does the chloroacetamido group participate in nucleophilic reactions, and what byproducts are observed?

Methodological Answer:

- Reactivity : The chloro group undergoes SN2 substitution with amines (e.g., forming pyrrolidine derivatives) or hydrolysis to hydroxyacetamido under basic conditions .

- Byproducts :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.